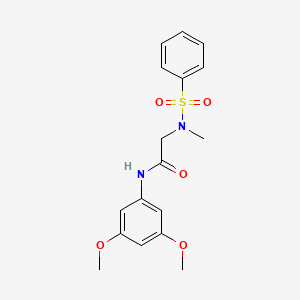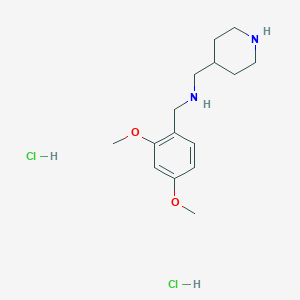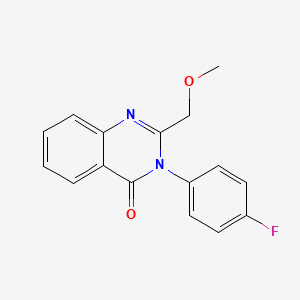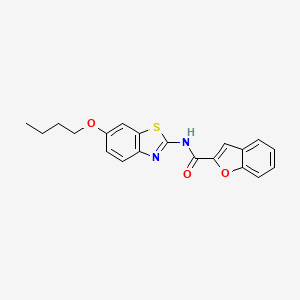
N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as DMPPG, is a chemical compound that has been widely used in scientific research. It belongs to the class of glycine receptor antagonists and has been found to have potential applications in the field of neuroscience.
Mecanismo De Acción
N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptor. It binds to the receptor and prevents the binding of glycine, which is an inhibitory neurotransmitter. This results in the inhibition of glycine-mediated neurotransmission, leading to the blocking of pain signals and the prevention of seizures.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to block the glycine receptors in the spinal cord, leading to the inhibition of pain signals. This compound has also been found to have antiepileptic effects, making it a potential candidate for the treatment of epilepsy. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective glycine receptor antagonist, making it a valuable tool for the study of glycine receptors. This compound has also been found to have low toxicity, making it safer to use in lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and further research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for the research on N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of new pain medications based on the blocking of glycine receptors. This compound has shown promising results in the inhibition of pain signals, and further research is needed to develop new medications based on this mechanism of action. Another potential direction is the development of new antiepileptic medications based on the antiepileptic effects of this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of epilepsy.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has potential applications in the field of neuroscience, particularly in the study of pain and epilepsy. This compound acts as a competitive antagonist of the glycine receptor, blocking pain signals and preventing seizures. This compound has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, further research is needed to fully understand the properties and potential applications of this compound.
Aplicaciones Científicas De Investigación
N~1~-(3,5-dimethoxyphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research as a glycine receptor antagonist. It has been found to have potential applications in the field of neuroscience, particularly in the study of pain and epilepsy. This compound has been shown to block the glycine receptors in the spinal cord, which are involved in the transmission of pain signals. This makes this compound a potential candidate for the development of new pain medications. This compound has also been found to have antiepileptic effects, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-19(25(21,22)16-7-5-4-6-8-16)12-17(20)18-13-9-14(23-2)11-15(10-13)24-3/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVOHEKUEFIILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC(=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(difluoromethoxy)phenyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4685711.png)

![3-(3-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4685727.png)

![methyl 5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4685739.png)
![N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4685746.png)
![3-fluoro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4685747.png)
![3-bromo-N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4685759.png)



![N-ethyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4685802.png)
![ethyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4685811.png)
